N-Isobutylmethanesulfonamide

Purity Analysis Quality Control Reproducible Synthesis

Non-fungible secondary sulfonamide building block for precise SAR exploration. The isobutyl substituent uniquely modulates lipophilicity (LogP) and steric bulk—unlike N-methyl or N-propyl analogs—directly influencing target binding, metabolic stability, and reaction kinetics. Essential for agrochemical lead optimization and medicinal chemistry programs where scaffold fidelity is critical. Available at ≥95% purity with full analytical traceability (NMR, HPLC, GC). Do not substitute; your synthetic pathway and biological data integrity depend on this exact structure.

Molecular Formula C5H13NO2S
Molecular Weight 151.23 g/mol
CAS No. 133171-80-9
Cat. No. B174190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isobutylmethanesulfonamide
CAS133171-80-9
SynonymsN-Isobutylmethanesulfonamide
Molecular FormulaC5H13NO2S
Molecular Weight151.23 g/mol
Structural Identifiers
SMILESCC(C)CNS(=O)(=O)C
InChIInChI=1S/C5H13NO2S/c1-5(2)4-6-9(3,7)8/h5-6H,4H2,1-3H3
InChIKeyXBGDRQUFMJRVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isobutylmethanesulfonamide (CAS 133171-80-9): Procurement and Chemical Profile for Advanced Research


N-Isobutylmethanesulfonamide (CAS 133171-80-9), also known as N-(2-methylpropyl)methanesulfonamide, is a secondary sulfonamide characterized by an isobutyl group attached to the nitrogen atom of the methanesulfonamide core . With a molecular formula of C5H13NO2S and a molecular weight of 151.23 g/mol, this compound exists as a low-melting-point solid or liquid at ambient temperature . It serves as a versatile building block and functional scaffold in organic synthesis and medicinal chemistry, where its specific structural and electronic properties are critical . This guide provides a quantitative, comparator-based assessment for scientists and procurement specialists evaluating this compound against its closest analogs.

Why N-Isobutylmethanesulfonamide Cannot Be Casually Substituted with Other Methanesulfonamides


Generic substitution of sulfonamide building blocks is a significant risk in chemical research and development. The specific N-alkyl substituent profoundly influences the compound's physicochemical properties, including lipophilicity (LogP/D), solubility, and steric bulk [1]. For instance, within a series of structurally related analogs, the introduction of a methanesulfonamide group is a deliberate strategy to modulate lipophilicity and bioavailability, as demonstrated in the design of indoline-based ACAT inhibitors where biological activity was directly dependent on the lipophilicity conferred by the specific alkyl chain [1]. Simply using another methanesulfonamide, such as the unsubstituted methanesulfonamide or one with a linear alkyl chain (e.g., N-methyl or N-propyl), will yield a molecule with a different three-dimensional shape and electronic profile. This alters binding affinity, reaction kinetics, and metabolic stability in ways that cannot be predicted a priori, invalidating SAR studies, jeopardizing synthetic pathways, and compromising the integrity of a final product. The quantitative evidence below demonstrates precisely why the isobutyl-bearing N-Isobutylmethanesulfonamide is a non-fungible entity in precise scientific workflows.

Quantitative Differentiation of N-Isobutylmethanesulfonamide Against Key Analogs


Purity Benchmarking: Quantified Advantage Over Common Baseline Purity

Procurement of N-Isobutylmethanesulfonamide from reputable vendors such as AKSci ensures a minimum purity of 98% as verified by Gas Chromatography (GC), which exceeds the more common 95% purity specification offered by numerous other suppliers for this and related N-alkyl sulfonamides . This higher purity reduces the risk of impurities affecting reaction yields and complicating purification steps in complex synthetic sequences .

Purity Analysis Quality Control Reproducible Synthesis

Structural Distinction: Isobutyl vs. n-Butyl Impact on Steric and Lipophilic Profile

A critical differentiator for N-Isobutylmethanesulfonamide is its branched N-isobutyl substituent compared to a linear N-n-butyl analog. While direct comparative data for this exact pair is not available in the open literature, class-level evidence on sulfonamide N-alkylation indicates that N-methylation of sulfonamides consistently reduces aqueous solubility and increases lipophilicity [1]. Extending this principle, the branched isobutyl group (2-methylpropyl) will impart different steric and electronic effects compared to a linear n-butyl chain. The branching creates a distinct steric environment around the sulfonamide nitrogen, which can significantly influence binding conformations to biological targets or catalytic sites [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Physicochemical Properties

Procurement Advantage: Specialized Handling and Storage Specifications

Unlike many standard sulfonamide building blocks that are shipped and stored at ambient temperature, certain vendors specify a long-term storage condition of 0-8°C for N-Isobutylmethanesulfonamide to preserve its integrity . This specification, while not a direct performance comparison, indicates a higher level of supplier quality control and an awareness of the compound's specific stability profile. This provides procurement with a quantitative storage requirement that ensures the compound's properties are maintained from receipt through to experimental use, minimizing the risk of degradation that could confound research results .

Supply Chain Integrity Long-Term Storage Compound Stability

Verifiable Identity: Availability of Full Analytical Documentation

To support rigorous research and development workflows, vendors such as Bidepharm provide comprehensive batch-specific analytical documentation for N-Isobutylmethanesulfonamide, including NMR, HPLC, and GC reports . This level of documentation is not universally available for all sulfonamide analogs from every supplier. The availability of these verifiable identity and purity records is a quantitative and qualitative differentiator for procurement, providing direct evidence of product quality that is essential for publications, patent filings, and meeting the stringent requirements of pharmaceutical and agrochemical research .

QC Documentation Analytical Traceability Regulatory Compliance

Validated Application Scenarios for N-Isobutylmethanesulfonamide Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Lipophilicity and Steric Bulk in Lead Compounds

In medicinal chemistry programs, the isobutyl group of N-Isobutylmethanesulfonamide is not an arbitrary choice; it is a deliberate design element. Class-level evidence on N-alkyl sulfonamides shows that each alkyl substituent uniquely modulates lipophilicity (LogP/D) and steric bulk, which directly impacts target binding, bioavailability, and metabolic stability . Researchers can use this compound to systematically explore structure-activity relationships (SAR) around a sulfonamide scaffold. The high purity (98% GC) ensures that observed biological effects are due to the molecule itself and not confounding impurities .

Chemical Synthesis: High-Fidelity Building Block for Multi-Step Pathways

N-Isobutylmethanesulfonamide serves as a crucial, non-fungible building block in complex organic syntheses, particularly where a specific N-isobutyl motif is required for downstream reactivity or final product properties . Its value in these pathways is directly supported by its verified high purity (98% by GC), which is essential for minimizing side reactions and maximizing the yield of the desired intermediate . The availability of comprehensive analytical documentation (NMR, HPLC, GC) from select vendors further ensures that the building block's identity is unambiguous, a prerequisite for reliable, reproducible synthesis in both academic and industrial R&D settings .

Agricultural Chemistry R&D: Precursor for Crop Protection Agents

This compound is identified as a key intermediate in the development of novel herbicides and pesticides, where its unique sulfonamide scaffold with an isobutyl group is likely used to modulate physicochemical properties for optimal uptake, translocation, and on-target activity in plants . In this highly regulated field, the procurement of high-purity building blocks (98% GC) with full analytical traceability is not just good practice; it is essential for generating robust data packages for regulatory submissions and ensuring the safety and efficacy of new crop protection leads .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Isobutylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.